molecular formula C17H17ClN2O3 B4964279 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide

3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide

Cat. No.: B4964279
M. Wt: 332.8 g/mol
InChI Key: SUUGDOZAHKLVQM-UHFFFAOYSA-N
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Description

3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide is an organic compound with a complex structure that includes a chlorinated phenoxy group, an acetyl group, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide typically involves multiple steps. One common synthetic route starts with the chlorination of 3,5-dimethylphenol to produce 4-chloro-3,5-dimethylphenol. This intermediate is then reacted with chloroacetic acid to form 4-chloro-3,5-dimethylphenoxyacetic acid. The next step involves the acylation of this intermediate with benzoyl chloride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenoxy derivatives.

Scientific Research Applications

3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3,5-dimethylphenoxyacetic acid
  • 4-chloro-3,5-dimethylphenol
  • 3,5-dimethylphenoxyacetic acid

Uniqueness

3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-10-6-14(7-11(2)16(10)18)23-9-15(21)20-13-5-3-4-12(8-13)17(19)22/h3-8H,9H2,1-2H3,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUGDOZAHKLVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=CC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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